1-cyclohexyl-1H-imidazole

Overview

Description

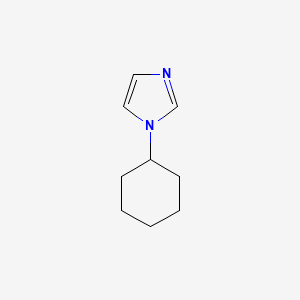

“1-cyclohexyl-1H-imidazole” is a heterocyclic compound with the molecular formula C9H14N2 . It has an average mass of 150.221 Da and a monoisotopic mass of 150.115692 Da . This compound is also known as 1, 3-diazole .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . One recent method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 302.9±11.0 °C at 760 mmHg, and a flash point of 137.0±19.3 °C . It has a molar refractivity of 45.9±0.5 cm3, a polar surface area of 18 Å2, and a molar volume of 135.8±7.0 cm3 .

Scientific Research Applications

Fluorescent Organogelators and Sensing Properties

A study explored the development of a fluorescent non-conventional organogelator, integrating multiple functionalities including piezochromic properties and selective response to fluoride anion. This organogelator exhibits balanced supramolecular interactions promoting solvent gelation, with potential applications in sensing technologies (Li et al., 2017).

Pharmacological Evaluation

Another research focused on the synthesis and pharmacological evaluation of 1H-imidazoles as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase, highlighting the structural activity relationship and potential therapeutic applications (Wiglenda et al., 2005).

Synthetic Chemistry

The imidazole-mediated cascade [2 + 2 + 2] annulation process was described for the diastereoselective synthesis of multiply substituted cyclohexanes, illustrating the utility of imidazole compounds in organic synthesis to construct complex molecular architectures (Liu & Shi, 2008).

Analytical Chemistry Applications

Research on ionic liquids (ILs) based on imidazole derivatives demonstrated their potential as stationary phases in gas chromatography, offering unique selectivity and high thermal stability for the efficient separation of various organic compounds (Álvarez et al., 2011).

Comprehensive Review in Medicinal Chemistry

A comprehensive review highlighted the broad bioactivities of imidazole-based compounds, underscoring their importance in medicinal chemistry for treating diverse diseases. This review emphasizes the structural feature of the imidazole ring facilitating binding with various enzymes and receptors in biological systems (Zhang et al., 2014).

Safety and Hazards

Future Directions

Given the broad range of chemical and biological properties of imidazole derivatives, there is a strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research directions may focus on developing more efficient and versatile methods for the synthesis of “1-cyclohexyl-1H-imidazole” and its derivatives.

Mechanism of Action

Target of Action

Imidazole rings are a key component of many biologically active molecules, including certain vitamins and antibiotics . .

Mode of Action

Imidazole rings in general are known to participate in various biochemical reactions due to their ability to act as both acids and bases .

Biochemical Pathways

Without specific information on 1-cyclohexyl-1H-imidazole, it’s difficult to say which biochemical pathways it might affect. Imidazole rings are found in many important biological molecules, including histidine and the nucleotide bases adenine and guanine .

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-1H-imidazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes involves the binding of the imidazole ring to the heme iron of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolism of other substrates processed by cytochrome P450 enzymes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of certain kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of protein kinase C, which plays a role in regulating cell growth and differentiation. Additionally, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The imidazole ring of the compound can coordinate with metal ions, such as zinc and iron, which are essential cofactors for many enzymes . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the binding of this compound to the heme iron of cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These changes are often reversible upon removal of the compound, indicating that its effects are dependent on continuous exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . The threshold for these toxic effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the oxidation of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the cyclohexyl ring, followed by further oxidation and conjugation reactions . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the imidazole ring can interact with metal ions in the mitochondria, leading to its accumulation in this organelle . This localization is crucial for the compound’s activity, as it allows this compound to modulate mitochondrial function and induce apoptosis in certain cell types .

properties

IUPAC Name |

1-cyclohexylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZINEPOBWTUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449112 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67768-61-0 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)